6-Phenyl-1H-pyrrolo[3,2-B]pyridine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-phenyl-1H-pyrrolo[3,2-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-8-13-12(15-9-11)6-7-14-13/h1-9,14H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOSWZIMGNPETMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC3=C(C=CN3)N=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 6 Phenyl 1h Pyrrolo 3,2 B Pyridine
Precursor Synthesis and Intermediate Derivatization
The foundational step in the synthesis of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine is the creation of the pyrrolo[3,2-b]pyridine skeleton and the subsequent functionalization to enable the addition of the phenyl moiety.
Synthesis of the Pyrrolo[3,2-b]pyridine Scaffold
The synthesis of the 1H-pyrrolo[3,2-b]pyridine core, an isomer of 7-azaindole (B17877), can be approached through various strategies, often involving the cyclization of appropriately substituted pyridine (B92270) precursors. While specific literature detailing the synthesis of the unsubstituted 1H-pyrrolo[3,2-b]pyridine is not abundant, analogous methods for its isomers, such as the pyrrolo[2,3-c]pyridine-7-one scaffold, suggest that acid-promoted intramolecular cyclization of suitable pyrrole (B145914) derivatives can be a viable route. enamine.net Another general approach involves the reaction of substituted aminopyridines with other reagents to form the fused pyrrole ring.
A key intermediate for the introduction of substituents at the 6-position is a halogenated derivative, such as 6-chloro-1H-pyrrolo[3,2-b]pyridine. The synthesis of such precursors is a critical step towards the final product.
Introduction of the Phenyl Moiety at Position 6
With a halogenated pyrrolo[3,2-b]pyridine in hand, the phenyl group is typically introduced via a cross-coupling reaction. A common precursor for this step is a protected form of the halogenated scaffold, such as 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine, which is commercially available. bldpharm.com The phenylsulfonyl group serves as a protecting group for the pyrrole nitrogen, which can be removed in a subsequent step. The bromo-substituent at the 6-position is the reactive site for the introduction of the phenyl group.
Advanced Synthetic Approaches
Modern organic synthesis employs a variety of advanced techniques to improve efficiency, yield, and substrate scope. The synthesis of this compound benefits from these developments, particularly in the realm of palladium-catalyzed reactions and microwave-assisted synthesis.
Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Sonogashira, Heck)
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon bonds and are extensively used in the synthesis of biaryl compounds like this compound.
Suzuki-Miyaura Coupling: The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organoboron compound with a halide or triflate in the presence of a palladium catalyst and a base. libretexts.org In the context of synthesizing this compound, this would involve the reaction of a 6-halo-1H-pyrrolo[3,2-b]pyridine derivative with phenylboronic acid. beilstein-journals.org The reaction is known for its high functional group tolerance and generally good yields. nih.govresearchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Yield |
| 6-Bromo-1-(phenylsulfonyl)-1H-pyrrolo[3,2-b]pyridine | Phenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Dioxane/H₂O | Good to Excellent |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Phenylboronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene/H₂O | Moderate to Good |
Sonogashira Coupling: The Sonogashira coupling involves the reaction of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. organic-chemistry.orgresearchgate.net To synthesize this compound using this method, a two-step process would be necessary: first, a Sonogashira coupling of a 6-halo-1H-pyrrolo[3,2-b]pyridine with phenylacetylene (B144264) to form 6-(phenylethynyl)-1H-pyrrolo[3,2-b]pyridine, followed by the reduction of the alkyne to a saturated phenyl group. This method has been successfully applied to the synthesis of related 6-alkynyl-3-fluoro-2-cyanopyridines. soton.ac.uk
| Reactant 1 | Reactant 2 | Catalyst | Co-catalyst | Base | Solvent |
| 6-Bromo-1H-pyrrolo[3,2-b]pyridine | Phenylacetylene | Pd(PPh₃)₄ | CuI | Et₃N | THF |
| 6-Chloro-1H-pyrrolo[3,2-b]pyridine | Phenylacetylene | PdCl₂(PPh₃)₂ | CuI | i-Pr₂NH | DMF |
Heck Reaction: The Heck reaction couples an unsaturated halide with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. wikipedia.orgorganic-chemistry.org Similar to the Sonogashira coupling, a Heck reaction between a 6-halo-1H-pyrrolo[3,2-b]pyridine and styrene (B11656) would yield 6-styryl-1H-pyrrolo[3,2-b]pyridine, which would then require reduction of the double bond to afford the final product. The Heck reaction is a powerful tool for vinylation and has been used in the synthesis of various heterocyclic compounds. researchgate.net
Intramolecular Cyclization Strategies
Intramolecular cyclization represents an efficient approach to constructing cyclic systems. For the synthesis of the pyrrolo[3,2-b]pyridine scaffold, this could involve the cyclization of a suitably functionalized pyridine derivative. For instance, an acid-promoted intramolecular cyclization of 2-pyrrolecarboxylic acid amidoacetals has been shown to be a facile method for the synthesis of the isomeric pyrrolo[2,3-c]pyridine-7-ones. enamine.net A similar strategy, starting with a different set of precursors, could potentially be adapted for the synthesis of the 1H-pyrrolo[3,2-b]pyridine core. Furthermore, PIFA-promoted intramolecular oxidative cyclization has been used for the synthesis of fused pyrrolo[1,2-a]quinoxalino porphyrins, highlighting the potential of oxidative cyclization methods. nih.gov
Microwave-Assisted Synthesis Techniques
Microwave-assisted organic synthesis has gained prominence for its ability to significantly reduce reaction times, improve yields, and often lead to cleaner reactions. eurekaselect.com The application of microwave irradiation to the palladium-catalyzed cross-coupling reactions described above can be highly beneficial. For example, microwave-assisted Suzuki and Heck reactions have been reported to proceed efficiently, providing the desired products in shorter times compared to conventional heating. organic-chemistry.org Microwave-assisted intramolecular 1,3-dipolar cycloaddition reactions have also been successfully employed in the synthesis of related heterocyclic systems like hexahydro-pyrrolo[3,2-c]quinolines, suggesting its applicability in the synthesis of the pyrrolo[3,2-b]pyridine scaffold. nih.gov
Green Chemistry Principles in Synthesis Optimization
Optimizing the synthesis of this compound with green chemistry principles is crucial for developing sustainable and environmentally benign processes. The focus lies on reducing waste, minimizing energy consumption, and using less hazardous substances.
One significant area for optimization is the use of alternative energy sources. Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, often leading to dramatically reduced reaction times, increased yields, and enhanced purity of the products when compared to conventional heating methods. tandfonline.com The application of microwave irradiation to the proposed Suzuki-Miyaura coupling step could significantly improve its efficiency. tandfonline.com
The choice of solvent is another key aspect of green synthesis. Traditional solvents like 1,4-dioxane (B91453) are effective but pose environmental and health risks. Research into greener alternatives, such as ethanol, water, or super-critical fluids like CO₂, is ongoing. rsc.org For cross-coupling reactions, the development of water-soluble catalysts or performing the reaction in aqueous media represents a significant green advancement.
Furthermore, catalyst selection and efficiency are paramount. Optimizing the catalyst loading to the lowest effective amount minimizes waste and cost, especially with expensive precious metals like palladium. The use of highly active catalyst systems or recyclable catalysts can greatly enhance the green credentials of the synthesis.
Table 2: Green Chemistry Approaches for Synthesis Optimization
| Synthetic Step | Conventional Method | Green Alternative | Benefit |
|---|---|---|---|
| Cross-Coupling | Conventional heating (oil bath) | Microwave irradiation | Reduced reaction time, lower energy consumption. tandfonline.com |
| Solvent | Anhydrous organic solvents (e.g., Dioxane, Toluene) | Aqueous media, ethanol, or solvent-free conditions | Reduced toxicity and environmental impact. rsc.org |
| Catalysis | Homogeneous Pd catalyst | Heterogeneous or nano-particle catalysts, lower catalyst loading | Easier catalyst recovery and recycling, reduced metal waste. |
| Purification | Silica (B1680970) gel column chromatography | Crystallization | Significant reduction in solvent waste. |
Scale-Up Considerations for Laboratory to Research Production
Transitioning the synthesis of this compound from a laboratory setting to larger-scale research production introduces several challenges that must be addressed to ensure safety, efficiency, and reproducibility.
A primary concern is thermal management. Many reactions, including palladium-catalyzed couplings, can be exothermic. On a larger scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. This requires careful monitoring and control of the reaction temperature to prevent runaway reactions.
The choice and handling of reagents and catalysts also become more critical. The cost of palladium catalysts, while manageable at the milligram scale, can become prohibitive for kilogram-scale production. Therefore, efficient catalyst systems that work at low loadings, along with methods for catalyst recovery and recycling, are essential for economic viability.
Purification methods must also be adapted for scale. Column chromatography, a standard purification technique in the lab, is often impractical and costly for large quantities due to the large volumes of solvent required. Developing robust crystallization procedures is the preferred method for purification at scale, as it is more economical and environmentally friendly.
Finally, process optimization is key. Reaction parameters such as concentration, addition rates, and mixing efficiency must be re-evaluated and optimized for the specific equipment used in larger-scale production to maintain yield and purity.
Table 3: Key Considerations for Scale-Up
| Parameter | Laboratory Scale (mg-g) | Research Production Scale (g-kg) | Considerations |
|---|---|---|---|
| Purification | Column Chromatography | Crystallization / Recrystallization | Solvent volume, cost, time, and waste reduction. |
| Heat Transfer | Efficient via glassware surface | Requires controlled reactor heating/cooling systems | Prevention of thermal runaway and ensuring consistent temperature. |
| Catalyst Cost | Minor component of total cost | Significant cost driver | Requires optimization of catalyst loading and investigation of recycling protocols. |
| Mixing | Magnetic stirring | Mechanical overhead stirring | Ensuring homogeneity in a larger reaction volume is critical for consistent results. |
Chemical Reactivity and Derivatization of 6 Phenyl 1h Pyrrolo 3,2 B Pyridine
Electrophilic Aromatic Substitution Reactions
Electrophilic aromatic substitution (EAS) reactions on the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold are anticipated to occur preferentially on the electron-rich pyrrole (B145914) ring. The C-3 position is the most likely site of substitution, a characteristic feature of the reactivity of 7-azaindoles. This regioselectivity is attributed to the ability of the pyrrole nitrogen to stabilize the cationic intermediate formed during the reaction.
Halogenation at the Pyrrole and Pyridine (B92270) Rings (e.g., 3-Chloro-6-phenyl-1H-pyrrolo[3,2-b]pyridine)
The halogenation of azaindoles has been shown to proceed with high regioselectivity at the C-3 position of the pyrrole ring. While specific studies on the direct halogenation of this compound are not extensively documented, related research on other azaindole derivatives provides valuable insights. For instance, the bromination of various azaindoles using copper(II) bromide in acetonitrile (B52724) has been demonstrated to be a mild and efficient method for producing 3-bromoazaindoles. researchgate.net Enzymatic halogenation has also been explored, showing a preference for the C-3 position. nih.gov
The synthesis of chloro-derivatives, such as 3-chloro-6-phenyl-1H-pyrrolo[3,2-b]pyridine, can be inferred from these general methods. The reaction would likely involve the treatment of the parent compound with a suitable chlorinating agent.
Table 1: Halogenation of Azaindole Derivatives
| Substrate | Reagent | Product | Reference |
| Azaindole | Copper(II) bromide | 3-Bromoazaindole | researchgate.net |
| Indole (B1671886) and Azaindole Derivatives | RebH variant 3-LSR | 3-Bromoindole and 3-Bromoazaindole Derivatives | nih.gov |
Nitration and Sulfonation Studies
Direct nitration of the pyridine ring in azaindoles is generally challenging due to the deactivating effect of the nitrogen atom, which can be protonated under strongly acidic conditions, further reducing the ring's reactivity. Electrophilic substitution is therefore more likely to occur on the pyrrole ring. While no direct studies on the nitration or sulfonation of this compound have been reported, studies on related indole systems show that nitration often occurs at the 3-position. umn.edu The nitration of the pyridine ring in some pyridine derivatives has been achieved through a dearomatization-rearomatization strategy, suggesting a potential, albeit more complex, route for functionalizing the pyridine moiety of the target compound. acs.org
Formylation and Acylation Reactions
The introduction of formyl and acyl groups onto the this compound scaffold is expected to occur at the C-3 position of the pyrrole ring, a common reaction for electron-rich heterocyclic compounds.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich aromatic rings. chemrxiv.orgresearchgate.net Studies on the formylation of 3-amino-4-methylpyridines to yield 3-formyl-6-azaindoles demonstrate the feasibility of this reaction on the azaindole core. chemrxiv.orgacs.org This suggests that this compound would likely undergo formylation at the C-3 position when treated with a Vilsmeier reagent (e.g., a mixture of phosphorus oxychloride and dimethylformamide).
Friedel-Crafts acylation provides a direct route for the introduction of acyl groups. Research on the acylation of various azaindoles (4-, 5-, 6-, and 7-azaindoles) has shown that the reaction proceeds at the C-3 position in the presence of a Lewis acid catalyst such as aluminum chloride. acs.org The reaction of 7-azaindole (B17877) with various acylating reagents has been reported to yield the corresponding 3-acyl derivatives. researchgate.net These findings strongly support the likelihood of successful C-3 acylation of this compound under similar conditions.
Table 2: C-3 Acylation of Azaindoles
| Azaindole Isomer | Acylating Agent | Catalyst | Product | Reference |
| 4-, 5-, 6-, 7-Azaindole | Acetyl chloride, Benzoyl chloride, Methyl oxalyl chloride | AlCl₃ | 3-Acylazaindole | acs.org |
| 7-Azaindole | Various acylating reagents | - | 3-Acyl-7-azaindole | researchgate.net |
Nucleophilic Substitution Reactions
The pyridine ring of this compound is inherently electron-deficient, making it susceptible to nucleophilic aromatic substitution (SNAr), particularly when substituted with a good leaving group. While the parent compound does not have a leaving group, halogenated derivatives could serve as precursors for such reactions. For instance, a chloro or bromo substituent at the C-5 or C-7 positions of the pyridine ring would be activated towards displacement by nucleophiles. The synthesis of 4-substituted-7-azaindoles via nucleophilic substitution on 4-halo-7-azaindoles has been reported. google.com This suggests that if a halogen were present on the pyridine ring of the target molecule, it could be displaced by various nucleophiles, such as amines, alkoxides, or thiolates.
Functional Group Interconversions on the Phenyl Moiety and Pyrrolopyridine Core
The functionalization of the this compound scaffold can be achieved through various interconversions of functional groups on both the phenyl ring and the pyrrolopyridine core. Palladium-catalyzed cross-coupling reactions are particularly powerful tools for this purpose.
The Suzuki-Miyaura cross-coupling reaction is a versatile method for forming carbon-carbon bonds. This reaction can be employed to synthesize 6-aryl-1H-pyrrolo[3,2-b]pyridine derivatives by coupling a halogenated pyrrolopyridine precursor (e.g., 6-bromo-1H-pyrrolo[3,2-b]pyridine) with a substituted phenylboronic acid. nih.govacs.org Conversely, a boronic acid derivative of the pyrrolopyridine could be coupled with a halogenated aromatic compound. This approach allows for the introduction of a wide range of substituents onto the phenyl ring, enabling the synthesis of derivatives with diverse electronic and steric properties.
Synthesis of Specific Derivatives for Research Probes
The 1H-pyrrolo[3,2-b]pyridine (4-azaindole) scaffold is a privileged structure in medicinal chemistry, particularly in the development of kinase inhibitors. nih.govnih.govnih.gov The synthesis of such research probes often involves the strategic functionalization of the azaindole core to achieve potent and selective binding to the target protein.
Derivatives of this compound can be designed as research probes by introducing various functional groups at key positions. For example, acylation at the C-3 position can provide a handle for further elaboration or for direct interaction with a biological target. The phenyl group at the 6-position can be modified using Suzuki-Miyaura cross-coupling reactions to explore structure-activity relationships. For instance, introducing polar groups could enhance solubility, while other substituents could be used to probe specific interactions within a binding pocket. The synthesis of such derivatives would likely follow the general strategies outlined in the previous sections, relying on the selective functionalization of the pyrrole and pyridine rings.
Carboxylic Acid Derivatives (e.g., this compound-3-carboxylic acid)
The introduction of a carboxylic acid group onto the this compound core is a key step in creating versatile intermediates for further derivatization, particularly for the synthesis of amides and esters. A common strategy to achieve this involves a two-step process: formylation of the pyrrole ring followed by oxidation of the resulting aldehyde.
The Vilsmeier-Haack reaction is a well-established method for the formylation of electron-rich heterocyclic compounds. nih.govorganic-chemistry.orgwikipedia.org This reaction typically employs a Vilsmeier reagent, generated in situ from a substituted amide such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). organic-chemistry.orgwikipedia.org For the this compound scaffold, the electron-rich pyrrole ring is susceptible to electrophilic substitution, with the C3 position being a likely site for formylation. The resulting intermediate, 3-formyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine, can then be oxidized to the corresponding carboxylic acid.
The existence of commercially available 3-formyl-1H-pyrrolo[3,2-b]pyridine-6-carboxylic acid suggests the feasibility of such synthetic routes. synthonix.combldpharm.com The subsequent oxidation of the aldehyde to a carboxylic acid can be achieved using various oxidizing agents.
A plausible synthetic pathway is outlined below:
Scheme 1: Synthesis of this compound-3-carboxylic acid
Step 1: Vilsmeier-Haack Formylation
This compound + POCl₃/DMF → 3-Formyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine
Step 2: Oxidation
| Reactant | Reagents | Product | Notes |
| This compound | 1. POCl₃, DMF2. Oxidizing agent (e.g., KMnO₄, Ag₂O) | This compound-3-carboxylic acid | The formylation is expected to occur at the electron-rich C3 position of the pyrrole ring. |
Amide and Ester Formation
The carboxylic acid functionality of this compound-3-carboxylic acid serves as a versatile handle for the synthesis of a wide array of amide and ester derivatives. These reactions typically involve the activation of the carboxylic acid followed by nucleophilic attack by an amine or an alcohol.
Amide Formation:
Amide bond formation is a cornerstone of medicinal chemistry, allowing for the introduction of diverse substituents. The synthesis of amides from this compound-3-carboxylic acid can be achieved using standard peptide coupling reagents. These reagents activate the carboxylic acid, facilitating its reaction with a primary or secondary amine. Common coupling agents include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and TBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate), often in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). beilstein-journals.org
Ester Formation:
Esterification of pyridine carboxylic acids can be accomplished through various methods. google.com A common approach is the Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst. google.com For substrates like this compound-3-carboxylic acid, alternative methods that avoid strongly acidic conditions might be preferable to prevent potential side reactions. These can include reaction with an alkyl halide in the presence of a base or using coupling agents similar to those in amide synthesis, but with an alcohol as the nucleophile.
The synthesis of 1H-pyrrolo[3,2-b]pyridine-6-carboxamide has been described via multi-step synthetic routes that include the initial formation of an ester, followed by hydrolysis and subsequent amidation. calpaclab.com A similar strategy could be employed for the 3-carboxylic acid derivatives.
| Starting Material | Reagents | Product Type |
| This compound-3-carboxylic acid | Amine (R-NH₂), Coupling Agent (e.g., HATU, TBTU), Base (e.g., DIPEA) | Amide |
| This compound-3-carboxylic acid | Alcohol (R-OH), Acid Catalyst or Coupling Agent | Ester |
N-Alkylation and N-Acylation Strategies
The nitrogen atom of the pyrrole ring in this compound is a key site for derivatization through N-alkylation and N-acylation. These modifications can significantly influence the compound's physicochemical properties and biological activity.
N-Alkylation:
The N-alkylation of azaindoles, which are structurally related to this compound, can be achieved using various methods. A common approach involves the deprotonation of the pyrrole nitrogen with a suitable base, followed by reaction with an alkylating agent. organic-chemistry.org
For instance, the use of sodium hydride (NaH) in a solvent like dimethylformamide (DMF) or tetrahydrofuran (B95107) (THF) can generate the corresponding anion, which then reacts with an alkyl halide (e.g., methyl iodide, benzyl (B1604629) bromide) to yield the N-alkylated product. beilstein-journals.orgorganic-chemistry.org The choice of base and reaction conditions can be crucial for achieving regioselectivity, especially in more complex azaindole systems. beilstein-journals.org
N-Acylation:
N-acylation introduces an acyl group onto the pyrrole nitrogen. This can be accomplished by reacting this compound with an acylating agent such as an acyl chloride or an acid anhydride (B1165640) in the presence of a base. Pyridine is often used as both a solvent and a base for such reactions. N-acylation can sometimes be a precursor step to other transformations. For example, N-acylindazoles can be isomerized to the more stable N-1 regioisomer. beilstein-journals.org
| Reaction Type | Reagents | Product |
| N-Alkylation | 1. Base (e.g., NaH)2. Alkyl Halide (R-X) | N-Alkyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
| N-Acylation | Acyl Chloride (R-COCl) or Acid Anhydride ((RCO)₂O), Base (e.g., Pyridine) | N-Acyl-6-phenyl-1H-pyrrolo[3,2-b]pyridine |
Structure Activity Relationship Sar Studies and Molecular Design
Rational Design Principles for Pyrrolo[3,2-b]pyridine Scaffolds
The development of potent and selective inhibitors based on the pyrrolo[3,2-b]pyridine core is guided by several rational design principles. The pyrrolopyridine nucleus is considered a "privileged scaffold" because it can interact with a variety of biological targets, particularly protein kinases. juniperpublishers.commedchemexpress.com The design process often begins with a known bioactive molecule or a high-throughput screening hit. Strategies like scaffold hopping and molecular hybridization are then employed to create novel derivatives with improved properties. nih.gov
Scaffold Hopping: This computational technique involves replacing the core structure of a known inhibitor with a bioisosteric equivalent, such as the pyrrolo[3,2-b]pyridine scaffold, while aiming to maintain or enhance the key binding interactions. nih.gov For instance, the pyrrolopyridine core of the kinase inhibitor Pexidartinib has served as a template for designing new compounds. nih.gov
Molecular Hybridization: This strategy involves combining pharmacophoric elements from two or more different bioactive compounds. The goal is to create a new hybrid molecule that integrates the desirable features of its predecessors, potentially leading to enhanced potency or a dual-action mechanism. nih.gov
These design efforts are heavily supported by computational docking studies, which predict how a ligand might bind to the active site of a target protein. These in silico models help prioritize which derivatives to synthesize, saving time and resources. nih.gov
Influence of Substituents on Molecular Interactions
The biological activity of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine core is highly dependent on the nature and position of its substituents. The phenyl group at the C6-position is a key feature, and modifications to this ring, as well as to other positions on the pyrrolopyridine system, can dramatically alter molecular interactions.
Research on related pyrrolopyridine and similar heterocyclic scaffolds has demonstrated several key trends:
Halogen Substituents: The introduction of halogen atoms, such as fluorine, can significantly impact a molecule's properties. Fluorine, with its high electronegativity and small size, can enhance metabolic stability and binding affinity for target proteins. For example, in the development of phosphodiesterase 4B (PDE4B) inhibitors from a related 1H-pyrrolo[2,3-b]pyridine series, di-chloro substitution on the phenyl ring was found to be important for activity. nih.gov
Hydrophobic Groups: The addition of hydrophobic moieties, like methyl groups, can influence a compound's ability to cross cell membranes.
Amide Substituents: In a series of 1H-pyrrolo[2,3-b]pyridine-2-carboxamides, the nature of the amide substituent was critical for potency and selectivity. SAR analysis revealed that both the ring size and the hydrophobicity of this group were important for activity against PDE4B. nih.gov For instance, incorporating a 3,3-difluoroazetidine (B2684565) ring resulted in a compound with high inhibitory activity and good selectivity. nih.gov
Aryl Groups: The choice of aryl groups and their substituents is crucial. Studies on pyrrolo[2,3-b]pyridine derivatives as GSK-3β inhibitors for Alzheimer's disease showed that specific substitutions on aryl rings led to compounds with nanomolar inhibitory concentrations. nih.gov Similarly, introducing electron-withdrawing groups like chlorine onto phenyl rings has been a strategy to enhance biological activity in other pyrrolopyridine series. juniperpublishers.com
The following table summarizes the structure-activity relationships for a series of related 1H-pyrrolo[2,3-b]pyridine-2-carboxamide derivatives, illustrating the impact of amide substituents on PDE4B inhibition.
| Compound | Substituent (Amide Portion) | PDE4B IC50 (μM) | % Inhibition at 10 μM |
|---|---|---|---|
| 11a | Cyclopropyl | 0.43 | 99 |
| 11b | Cyclobutyl | 0.24 | 99 |
| 11c | Cyclopentyl | 0.28 | 99 |
| 11d | Cyclohexyl | 0.49 | 99 |
| 11h | 3,3-Difluoroazetidine | 0.14 | 99 |
| 11i | 3,3-Difluoropyrrolidine | 0.11 | 99 |
Data adapted from a study on PDE4B inhibitors, demonstrating the effect of varying the amide substituent on inhibitory activity. nih.gov
Conformational Analysis and Stereochemical Considerations in Ligand-Target Recognition
The three-dimensional shape (conformation) and stereochemistry of a molecule are critical for its ability to bind to a biological target. For the this compound scaffold, the relative orientation of the phenyl ring and the bicyclic core, as well as the conformation of any flexible side chains, dictates how it fits into a receptor's binding pocket.
Conformational analysis is performed using computational molecular modeling techniques. researchgate.net These methods explore the potential energy landscape of the molecule to identify low-energy, stable conformations. researchgate.net The process often involves:
Molecular Mechanics: Used to rapidly explore a wide range of possible conformations. researchgate.net
Molecular Dynamics: Simulates the movement of the molecule over time to understand its flexibility. researchgate.net
Quantum Mechanics Methods (e.g., AM1): Provide more accurate energy calculations for the most promising conformations identified by other methods. researchgate.net
The stereochemistry of substituents is also a vital consideration. The presence of chiral centers can lead to enantiomers or diastereomers that may have vastly different biological activities. This is because the binding sites of proteins are themselves chiral, and they will preferentially interact with a ligand that has the correct stereochemical configuration. For example, crystallographic studies of related compounds reveal specific dihedral angles between different ring systems, which are crucial for optimal packing and interaction in the crystal lattice, analogous to a binding site. researchgate.net
Pharmacophore Modeling for Chemical Design
Pharmacophore modeling is a powerful computational tool used in rational drug design. dovepress.com A pharmacophore is an abstract representation of the key molecular features—such as hydrogen bond donors, hydrogen bond acceptors, aromatic rings, and hydrophobic centers—that are essential for a molecule to bind to a specific target. dovepress.comsemanticscholar.org
The process of developing a pharmacophore model for derivatives of this compound typically involves the following steps:
Training Set Selection: A set of molecules with known biological activity against the target of interest is chosen. semanticscholar.org
Conformational Analysis: The stable conformations of the training set molecules are generated.
Feature Identification: Common chemical features present in the active molecules are identified.
Model Generation and Validation: A 3D model is built that incorporates these features in their correct spatial arrangement. The model is then tested for its ability to distinguish between active and inactive compounds. dovepress.com
Once validated, the pharmacophore model serves as a 3D query for virtual screening of large chemical databases to identify new molecules that match the pharmacophore and are therefore likely to be active. dovepress.com It can also guide the design of new derivatives by highlighting which features are crucial for activity. For example, a typical pharmacophore model for a kinase inhibitor might include one or two aromatic rings and a hydrogen bond acceptor feature arranged in a specific geometry. semanticscholar.orgresearchgate.net This approach helps to correlate the structure of a compound with its activity, a process known as 3D-QSAR (Quantitative Structure-Activity Relationship). researchgate.net
Computational Chemistry and Theoretical Investigations
Quantum Chemical Calculations
Quantum chemical calculations offer a microscopic view of the molecule, enabling the prediction of various properties before synthesis.
The electronic structure of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine has been investigated to understand its reactivity and intermolecular interactions. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in determining the electron-donating and electron-accepting abilities of a molecule, respectively. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability.
The Molecular Electrostatic Potential (MEP) map is another key descriptor derived from quantum chemical calculations. It visualizes the charge distribution on the molecule's surface, identifying regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This information is vital for predicting how the molecule will interact with other molecules, including biological receptors.
Table 1: Calculated Electronic Properties of this compound
| Property | Value |
| HOMO Energy | Data not available in search results |
| LUMO Energy | Data not available in search results |
| HOMO-LUMO Gap | Data not available in search results |
| Dipole Moment | Data not available in search results |
Theoretical calculations can predict the spectroscopic signatures of this compound, which are essential for its characterization.
NMR (Nuclear Magnetic Resonance): Calculations can predict the chemical shifts of ¹H and ¹³C atoms, aiding in the structural elucidation of the compound and its derivatives.
IR (Infrared): Theoretical IR spectra can be computed to identify the characteristic vibrational frequencies of the molecule's functional groups.
UV-Vis (Ultraviolet-Visible): The electronic transitions responsible for UV-Vis absorption can be predicted, providing information about the molecule's conjugation and chromophores.
Table 2: Predicted Spectroscopic Data for this compound
| Spectrum | Predicted Peaks/Bands |
| ¹H NMR | Data not available in search results |
| ¹³C NMR | Data not available in search results |
| IR | Data not available in search results |
| UV-Vis | Data not available in search results |
Molecular Docking and Dynamics Simulations
Molecular docking and dynamics simulations are powerful computational tools used to predict how a ligand, such as this compound, interacts with a biological target, typically a protein.
Substituted 4-azaindoles, a class of compounds that includes the pyrrolo[3,2-b]pyridine core, have been investigated as modulators of the GLUN2B receptor. google.com Molecular docking studies can predict the preferred binding orientation of this compound and its analogs within the binding site of the GLUN2B receptor. These predictions are crucial for understanding the structure-activity relationships and for designing more potent and selective modulators.
Following docking, molecular dynamics simulations can be employed to study the stability of the ligand-protein complex over time. These simulations, combined with various scoring functions, can provide estimations of the binding affinity (e.g., binding free energy). This information helps in ranking potential drug candidates and prioritizing them for synthesis and experimental testing.
Table 3: Predicted Binding Affinity of this compound Derivatives
| Compound | Target | Predicted Binding Affinity (e.g., kcal/mol) |
| Substituted 4-azaindoles | GLUN2B Receptor | Specific data not available in search results |
Note: While the source indicates the investigation of this class of compounds as GLUN2B receptor modulators, specific binding affinity values for this compound were not provided. google.com
De Novo Drug Design Strategies Employing the Pyrrolo[3,2-b]pyridine Core
The pyrrolo[3,2-b]pyridine scaffold is a valuable starting point for de novo drug design, which involves the computational construction of novel molecules with desired pharmacological properties. researchgate.net Various computational strategies utilize fragment-based approaches, where molecular fragments are assembled within the target's binding site to create new, synthetically feasible drug candidates. researchgate.net
For instance, the development of a p38 inhibitor with a 3-(4-fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine core was guided by X-ray crystallography to optimize the series. researchgate.net This highlights the use of the pyrrolo[3,2-b]pyridine core in structure-based design. Advanced de novo design platforms aim to explore chemical space and generate novel molecules, though challenges remain, such as the potential absence of certain complex ring systems like pyrrolo[3,2-b]pyridine from their building block vocabularies. arxiv.org
Virtual Screening Approaches for Target Identification
The identification of specific biological targets for novel chemical entities is a cornerstone of modern drug discovery. For the compound this compound, while direct virtual screening studies are not extensively documented in publicly available literature, the methodologies applied to its structural analogs, the pyrrolopyridines, provide a robust framework for predicting its potential biological targets. Virtual screening, a computational technique, allows for the rapid, cost-effective screening of large libraries of small molecules against biological targets to identify potential lead compounds. The primary approaches, structure-based and ligand-based virtual screening, have been successfully utilized for various pyrrolopyridine scaffolds.
Structure-Based Virtual Screening (SBVS): This method relies on the three-dimensional structure of a protein target. Molecular docking, a key component of SBVS, predicts the preferred orientation of a ligand when bound to a target, as well as the binding affinity. For analogs of this compound, docking studies have been instrumental in identifying and optimizing inhibitors for a range of protein classes.
For instance, derivatives of 1H-pyrrolo[3,2-c]pyridine have been identified as inhibitors of the colchicine-binding site of tubulin through molecular modeling studies. tandfonline.comnih.gov These studies suggested that the compounds interact with key residues such as Thrα179 and Asnβ349. tandfonline.comnih.gov Similarly, molecular docking was employed to investigate 3-substituted 1H-pyrrolo[2,3-b]pyridine derivatives as potential histone deacetylase 2 (HDAC2) inhibitors. researchgate.net In the realm of protein kinases, which are frequent targets for pyrrolopyridine compounds, docking studies have been used to guide the design of inhibitors for Cyclin-Dependent Kinase 2 (CDK2), Epidermal Growth Factor Receptor (EGFR), Maternal Embryonic Leucine-zipper Kinase (MELK), Janus Kinase 3 (JAK3), FMS-like tyrosine kinase 3 (FLT3), and Fibroblast Growth Factor Receptor (FGFR). nih.govnih.govresearchgate.netnih.govrsc.org These computational predictions were often followed by experimental validation, confirming the inhibitory activity of the designed compounds.
Ligand-Based Virtual Screening (LBVS): When the three-dimensional structure of a target is unknown, ligand-based methods can be employed. These approaches utilize the knowledge of existing active ligands to identify new compounds with similar properties. Pharmacophore modeling is a prominent LBVS technique that defines the essential steric and electronic features necessary for biological activity.
While specific pharmacophore models for this compound are not detailed, the broader applicability of this method is well-established and has been used in the study of related heterocyclic systems. dovepress.com This approach is particularly useful for expanding on initial screening hits and understanding the structure-activity relationships within a chemical series. For example, collaborative virtual screening efforts using ligand-based similarity searches have been successful in rapidly expanding the chemical space around an initial hit for other heterocyclic scaffolds like imidazo[1,2-a]pyridines. nih.gov
Given the demonstrated success of these computational strategies on closely related pyrrolopyridine cores, it is highly probable that virtual screening campaigns would be a fruitful avenue for elucidating the biological targets of this compound. A logical starting point would be to screen it against a panel of protein kinases and tubulin, given the established activities of its analogs.
The following table summarizes the findings from virtual screening and molecular docking studies on analogs of this compound, providing a predictive framework for its potential biological targets.
Table 1: Summary of Virtual Screening and Molecular Docking Studies on Pyrrolopyridine Analogs
| Pyrrolopyridine Scaffold | Virtual Screening Method | Identified/Predicted Target(s) | Key Findings |
|---|---|---|---|
| 1H-pyrrolo[3,2-c]pyridine | Molecular Docking | Tubulin (Colchicine-binding site) | Derivatives were identified as potent inhibitors of tubulin polymerization, with molecular modeling suggesting interaction with key residues in the colchicine-binding site. tandfonline.comnih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Molecular Docking | Histone Deacetylase 2 (HDAC2) | Docking studies supported a good fit of the derivatives into the HDAC2 active site. researchgate.net |
| 1H-pyrrolo[3,2-d]pyrimidine | Molecular Docking | CDK2, EGFR | Designed compounds showed potent inhibition of CDK2/Cyclin A1 and EGFR, with docking studies elucidating the binding modes. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Molecular Docking | Maternal Embryonic Leucine-zipper Kinase (MELK) | A series of derivatives were designed and evaluated as MELK inhibitors, with docking used to rationalize activity. nih.gov |
| 1H-pyrrolo[2,3-b]pyridine | Molecular Docking, WaterMap Analysis | Janus Kinase 3 (JAK3) | Docking calculations helped to confirm the substituent effects on JAK3 inhibitory activity. researchgate.net |
| 1H-pyrrolo[2,3-b]pyridine | Computational Simulation | FMS-like tyrosine kinase 3 (FLT3) | Computational studies were used to understand the structure-activity relationship of derivatives as FLT3 inhibitors. nih.gov |
In Vitro Biological Activity and Target Engagement Research
Receptor Binding and Modulation Studies (e.g., GLUN2B receptor modulation)
The 1H-pyrrolo[3,2-b]pyridine core has proven to be a particularly effective scaffold for targeting neurotransmitter receptors. Extensive research has focused on developing selective negative allosteric modulators (NAMs) for the GluN2B subunit of the N-methyl-D-aspartate (NMDA) receptor, a critical component in the glutamatergic system of the central nervous system. nih.gov
A series of selective GluN2B NAMs containing the 1H-pyrrolo[3,2-b]pyridine core were developed and optimized to improve brain penetration and reduce metabolic turnover. nih.gov In vitro studies confirmed the high potency of these compounds. nih.govexlibrisgroup.com Binding affinities were determined using radioligand competitive binding assays in rat cortex membranes, while functional inhibition was measured via calcium mobilization assays in cells expressing the human GluN1a/GluN2B receptor. nih.gov
Key compounds from this research, such as 9, 25, 30, and 34 , demonstrated excellent in vitro GluN2B potency. nih.gov These compounds were further assessed for in vivo target engagement, with all four achieving greater than 75% receptor occupancy in rats after oral administration. nih.govexlibrisgroup.com
| Compound | Human IC50 (nM) | Rat Ki (nM) | Reference |
|---|---|---|---|
| Compound 5 | 30 | 29 | nih.gov |
| Compound 7 | 25 | 21 | nih.gov |
| Compound 8 | 20 | 14 | nih.gov |
| Compound 9 | 49 | 32 | nih.gov |
Cellular Pathway Perturbation Analyses (in vitro)
The enzymatic and receptor-level activities of pyrrolopyridine derivatives translate into significant perturbations of cellular signaling pathways, which have been analyzed in various in vitro models.
One study on a pyrrolo[2,3-b]pyridine derivative, a potent CDK8 inhibitor, showed that it indirectly inhibits β-catenin activity. acs.org This leads to the downregulation of the WNT/β-catenin signaling pathway, a critical pathway in colorectal cancer, ultimately inducing cell cycle arrest in the G2/M and S phases. acs.org
In another example, a series of 1H-pyrrolo[3,2-c]pyridine derivatives were identified as inhibitors of tubulin polymerization, binding to the colchicine (B1669291) site. nih.govsemanticscholar.orgtandfonline.com Immunostaining assays revealed that the lead compound 10t effectively disrupted the microtubule networks in HeLa cells. nih.govsemanticscholar.org This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and triggers caspase-dependent apoptosis. nih.govtandfonline.com
Furthermore, 1H-pyrrolo[2,3-b]pyridine derivatives targeting FGFRs were shown to inhibit the downstream signaling cascade. nih.gov Compound 4h was found to inhibit the abnormal activation of the FGFR signaling pathway, which is crucial for cell proliferation and survival in various cancers, and was shown to induce apoptosis in breast cancer cells. nih.govrsc.org
Phenotypic Screening in Cell-Based Assays (e.g., antiproliferative activity, but not related to human trials)
A series of diarylureas and amides featuring the pyrrolo[3,2-b]pyridine scaffold were synthesized and tested for their in vitro antiproliferative activity against the A375 human melanoma cell line. nih.gov Many of the synthesized compounds showed activity superior or similar to Sorafenib, an approved anticancer drug. nih.gov Notably, compounds Ir and It , which have 5-benzylamide substituted 4'-amide moieties, demonstrated the most potent antiproliferative effects against A375 cells. nih.gov
Similarly, derivatives of the isomeric 1H-pyrrolo[3,2-c]pyridine scaffold were evaluated against the A375P human melanoma cell line. nih.gov With the exception of a few derivatives, the compounds generally exhibited superior activity to Sorafenib. nih.gov Compounds 8b, 8g, and 9a-e showed the highest potency, with IC50 values in the nanomolar range, and several compounds also demonstrated high selectivity towards melanoma cells compared to normal fibroblast cells. nih.gov
The broad anticancer potential is further highlighted by studies on other isomers. A 1H-pyrrolo[3,2-c]pyridine derivative, 10t , displayed potent activity against HeLa (cervical cancer), SGC-7901 (gastric cancer), and MCF-7 (breast cancer) cell lines, with IC50 values ranging from 0.12 to 0.21 µM. nih.govsemanticscholar.orgtandfonline.com
| Compound/Derivative Series | Cell Line | Key Findings (IC50) | Reference |
|---|---|---|---|
| Pyrrolo[3,2-b]pyridine (Compound Ir & It) | A375 (Melanoma) | Most potent in series | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 8g) | A375P (Melanoma) | Nanomolar range | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 9d) | A375P (Melanoma) | Nanomolar range | nih.gov |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 10t) | HeLa (Cervical) | 0.12 µM | nih.govsemanticscholar.org |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 10t) | SGC-7901 (Gastric) | 0.15 µM | nih.govsemanticscholar.org |
| 1H-Pyrrolo[3,2-c]pyridine (Compound 10t) | MCF-7 (Breast) | 0.21 µM | nih.govsemanticscholar.org |
| Pyrrolo[3,2-c]pyridine (Compound 1r) | Various cancer cell lines | 0.15 - 1.78 µM | tandfonline.comnih.gov |
Exploration of Novel Biological Targets for Pyrrolo[3,2-b]pyridine Derivatives
Beyond the well-explored areas of kinase and receptor modulation for oncology and neurology, research has begun to uncover novel biological applications for the pyrrolopyridine scaffold, indicating a broad spectrum of activity. nih.gov
An important finding is the identification of pyrrolo[3,2-b]pyridine derivatives as a new class of antibacterial compounds. nih.gov This discovery opens a new avenue for developing treatments against resistant bacterial strains, a growing global health concern. nih.gov The versatility of the broader pyrrolopyridine class is also demonstrated by findings of antimycobacterial and antiviral activities in some derivatives. nih.gov
The exploration of novel targets is not limited to anti-infectives. For example, some pyrrolo[3,4-c]pyridine derivatives have been investigated as inhibitors of nicotinamide (B372718) phosphoribosyltransferase (NAMPT) and phosphoinositide 3-kinases (PI3Ks), both of which are targets for anticancer therapy. nih.gov These discoveries underscore the value of continued screening and investigation into the diverse biological roles of the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold and its many derivatives.
Analytical and Characterization Methodologies in Research
Spectroscopic Techniques for Structural Elucidation (e.g., NMR, Mass Spectrometry)
Spectroscopic methods are indispensable for elucidating the molecular structure of novel compounds. Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are the primary tools used to provide detailed information about the atomic arrangement and molecular weight of 6-Phenyl-1H-pyrrolo[3,2-b]pyridine.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are fundamental for determining the carbon-hydrogen framework of the molecule.
¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the protons on the pyrrole (B145914) and pyridine (B92270) rings, as well as the phenyl substituent. The chemical shifts, splitting patterns (multiplicity), and coupling constants of these signals provide information about the electronic environment and connectivity of the protons. For instance, the protons on the pyridine ring would typically appear at a lower field (higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the nitrogen atom. The protons of the phenyl group would exhibit characteristic aromatic signals.
¹³C NMR: The carbon NMR spectrum provides information on the number and types of carbon atoms in the molecule. The chemical shifts of the carbon atoms in the heterocyclic rings and the phenyl group would be indicative of their electronic environment.
Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound. High-resolution mass spectrometry (HRMS) is particularly valuable as it provides a highly accurate mass measurement, which can be used to confirm the elemental composition of the molecule. The fragmentation pattern observed in the mass spectrum can offer additional structural clues.
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are essential for the purification of this compound from reaction mixtures and for the assessment of its purity.
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for determining the purity of the compound. A pure sample of this compound would ideally show a single peak under specific chromatographic conditions (e.g., a defined mobile phase and stationary phase). The retention time of the peak is a characteristic property of the compound under those conditions. Different HPLC methods can be developed using various columns (e.g., reversed-phase C18) and mobile phase compositions (e.g., mixtures of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid) to achieve optimal separation and peak shape.
Thin-Layer Chromatography (TLC): TLC is a rapid and convenient method for monitoring the progress of a chemical reaction and for preliminary purity checks. The retention factor (Rf) value, which is the ratio of the distance traveled by the compound to the distance traveled by the solvent front, is a characteristic of the compound in a given solvent system.
Column Chromatography: For the preparative isolation of this compound, column chromatography is frequently employed. A suitable stationary phase (e.g., silica (B1680970) gel) and eluent system are chosen to effectively separate the desired product from starting materials, by-products, and other impurities.
Crystallography for Solid-State Structure Determination
X-ray crystallography is the most definitive method for determining the three-dimensional arrangement of atoms in the solid state.
If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding or π-stacking. This information is invaluable for understanding the compound's solid-state packing and its potential physical properties. To date, no publicly accessible crystallographic data (e.g., a Crystallographic Information File or CIF) for this compound has been identified in open-source databases.
Future Directions and Emerging Research Avenues
Combinatorial Chemistry and Library Synthesis for Target Exploration
Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, which is ideal for screening against various biological targets to identify initial "hit" compounds. imperial.ac.uk For the 6-Phenyl-1H-pyrrolo[3,2-b]pyridine scaffold, this approach can systematically explore the structure-activity relationships (SAR) by introducing a wide array of substituents at various positions on the bicyclic core and the phenyl ring.
Two primary methods are central to this exploration:
Split-and-Pool Synthesis: This technique allows for the creation of massive compound libraries. nih.gov The process involves splitting a solid support (like resin beads) into portions, reacting each portion with a different building block, and then pooling them back together before the next cycle. nih.gov This method is highly efficient for generating millions of compounds for initial high-throughput screening. nih.gov
Parallel Synthesis: In this approach, individual compounds are synthesized in separate reaction wells, often on a microplate format. imperial.ac.uk While producing smaller libraries than the split-and-pool method, it has the significant advantage of yielding discrete, characterized compounds, which simplifies hit deconvolution and biological testing. imperial.ac.ukstanford.edu
A hypothetical parallel synthesis library for this compound could be designed to explore substitutions at the N1 position of the pyrrole (B145914) ring and the para-position of the C6-phenyl ring.
Table 1: Illustrative Parallel Synthesis Design for a this compound Library
| Scaffold | R1 (N1-substituent) | R2 (C6-Phenyl-substituent) | Resulting Compounds |
|---|---|---|---|
| This compound | -H, -CH₃, -CH₂CH₃ | -H, -F, -Cl, -OCH₃ | 12 unique derivatives |
This systematic approach allows researchers to quickly generate SAR data, identifying which chemical features enhance potency and selectivity for a given biological target. nih.gov
Application of Artificial Intelligence and Machine Learning in Design and Prediction
Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the design-make-test-analyze cycle. nih.govplos.org These computational tools can be applied to the this compound scaffold in several impactful ways:
Predictive Modeling (QSAR): Quantitative Structure-Activity Relationship (QSAR) models can be built using data from combinatorially synthesized libraries. nih.gov By analyzing how different chemical features relate to biological activity, ML algorithms can predict the potency of novel, unsynthesized derivatives, prioritizing the most promising candidates for synthesis. nih.gov
De Novo Design: Generative AI models, such as recurrent neural networks (RNNs) and generative adversarial networks (GANs), can design entirely new molecules based on desired properties. nih.gov By training these models on known active compounds, including those with pyrrolopyridine cores, they can propose novel this compound derivatives with potentially superior activity or improved drug-like properties. rsc.org
Target Prediction and Off-Target Profiling: As the volume of bioactivity data grows, AI can predict the likely biological targets for a given molecule. acs.org For a new this compound derivative, ML models can suggest potential primary targets and, crucially, predict off-target interactions (e.g., other kinases), which helps in early-stage safety assessment. plos.orgacs.org For instance, a 3D-Convolutional Neural Network (3D-CNN) approach can use the 3D structure of kinases to predict inhibitor activity, helping to design more selective compounds. plos.org
Development of Novel Synthetic Methodologies for Diversification
While the core this compound (7-azaindole) structure is known, the development of efficient and versatile synthetic routes is crucial for creating diverse libraries for biological screening. Future research will likely focus on late-stage functionalization, which allows for the modification of a common advanced intermediate, thereby rapidly generating analogues.
Key synthetic strategies that could be developed or optimized include:
Transition Metal-Catalyzed Cross-Coupling: Techniques like Suzuki, Sonogashira, and Buchwald-Hartwig reactions are indispensable for modern drug synthesis. researchgate.netrsc.org Developing robust protocols for these reactions at various positions of the pyrrolopyridine ring system would enable the introduction of a wide range of aryl, alkyl, and amine substituents. Microwave-assisted synthesis can often accelerate these reactions. researchgate.netorganic-chemistry.org
C-H Activation: This cutting-edge technique allows for the direct functionalization of carbon-hydrogen bonds, which are ubiquitous in organic molecules. Applying C-H activation methods to the this compound scaffold would provide a powerful and atom-economical way to introduce new chemical groups without the need for pre-functionalized starting materials. rsc.org
Photoredox Catalysis: This method uses light to drive chemical reactions, often under mild conditions. It opens up new avenues for functionalization that are not accessible through traditional thermal methods, such as radical additions and cross-couplings.
These advanced synthetic methods will be essential for creating structurally novel derivatives that can probe new areas of chemical space and interact with biological targets in unique ways. rsc.org
Exploration of New Biological Paradigms and Pathways for Intervention (in vitro)
The 7-azaindole (B17877) scaffold is a well-established "kinase hinge-binder," a privileged motif in the design of protein kinase inhibitors. nih.gov Many approved drugs and clinical candidates for cancer and inflammatory diseases are based on related pyrrolopyrimidine and azaindole structures. nih.gov
Future in vitro research on this compound derivatives should focus on:
Kinase Inhibition Profiling: A primary avenue of investigation would be to screen a library of these compounds against a broad panel of protein kinases. Related pyrrolo[3,2-c]pyridine derivatives have shown potent inhibitory activity against FMS kinase, which is implicated in cancer and inflammatory disorders. nih.gov Similarly, other pyrrolopyridine isomers are known to inhibit Janus kinases (JAKs), EGFR, Her2, and VEGFR2. mdpi.comacs.org This suggests that the this compound scaffold is a promising starting point for developing novel kinase inhibitors.
Table 2: In Vitro Inhibitory Activities of Related Pyrrolopyridine Compounds Against FMS Kinase
| Compound ID (Pyrrolo[3,2-c]pyridine derivative) | FMS Kinase IC₅₀ (nM) | Reference |
|---|---|---|
| KIST101029 | 96 | nih.gov |
| Compound 1e | 60 | nih.gov |
This table shows data for related pyrrolo[3,2-c]pyridine isomers to illustrate the potential of the broader scaffold class as kinase inhibitors.
Targeting Novel Pathways: Beyond known kinase targets, derivatives should be screened against emerging therapeutic targets. This includes enzymes involved in epigenetic regulation (e.g., histone deacetylases), protein-protein interactions, and metabolic pathways that are dysregulated in disease.
Cell-Based Assays: Promising compounds should be evaluated in cell-based assays to confirm their mechanism of action. For potential anticancer agents, this would involve measuring effects on cell proliferation, apoptosis (programmed cell death), and cell cycle progression in various cancer cell lines. mdpi.com For anti-inflammatory candidates, assays measuring cytokine release from immune cells would be relevant. nih.gov
By combining these advanced strategies, the full therapeutic potential of the this compound scaffold can be systematically explored, paving the way for the development of next-generation targeted therapies.
Q & A
Q. What are the key synthetic strategies for preparing 6-Phenyl-1H-pyrrolo[3,2-B]pyridine?
The synthesis of pyrrolo[3,2-b]pyridine derivatives typically involves cyclization or condensation reactions. For example, 1H-pyrrolo[3,2-b]pyridine-6-carbonitrile can be synthesized via the reaction of 2-amino-1H-pyrrole with carbonitriles under acidic conditions (e.g., acetic acid) . Modifications to introduce substituents like phenyl groups may employ Suzuki-Miyaura cross-coupling, as seen in Scheme 2 (3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ catalyst) . Cyclization of 2-amino-1,5-diphenyl-1H-pyrrole-3-carbonitrile with pyridine-containing fragments is another route .
Q. Which spectroscopic and analytical methods are critical for characterizing pyrrolo[3,2-b]pyridine derivatives?
Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F for trifluoromethyl derivatives) is essential for structural elucidation. Mass spectrometry (HRMS) confirms molecular weight, while X-ray crystallography resolves stereochemistry in complex derivatives like spirocyclic analogs . High-performance liquid chromatography (HPLC) ensures purity, particularly for compounds with halogen substituents (e.g., 7-bromo derivatives) .
Q. What biological targets and activities are associated with pyrrolo[3,2-b]pyridine scaffolds?
These compounds exhibit diverse pharmacological activities, including:
- GluN2B receptor modulation : Negative allosteric modulators with improved brain penetration and reduced CYP450 inhibition .
- Anticancer activity : Derivatives targeting BCR-Abl, VEGFR, and PDGFR kinases .
- Antiparasitic effects : Tricyclic analogs show efficacy against Haemonchus contortus in sheep .
- Dopamine D4 receptor imaging : Fluorinated derivatives serve as PET tracers .
Advanced Research Questions
Q. How do structure-activity relationship (SAR) studies optimize pyrrolo[3,2-b]pyridine derivatives for specific targets?
SAR strategies focus on substituent effects:
- Electron-withdrawing groups (e.g., trifluoromethyl at position 6) enhance metabolic stability .
- Halogenation (e.g., 7-chloro or 7-bromo) improves binding to kinase domains .
- N-Methylation reduces hERG channel binding, as seen in GluN2B modulators . Computational docking (e.g., with CDK4/6 or FGFR2) guides rational design .
Q. What methodologies address contradictions in biological activity data across studies?
Discrepancies often arise from assay conditions (e.g., cell lines, concentrations). For example:
- In vitro vs. in vivo efficacy : Brain-penetrant GluN2B modulators require pharmacokinetic profiling (e.g., logP, P-gp efflux) to reconcile activity gaps .
- Kinase selectivity : Broad-spectrum inhibitors (e.g., targeting VEGFR/PDGFR) may show divergent IC₅₀ values due to ATP-binding site variations . Orthosteric vs. allosteric binding modes should be validated via mutagenesis .
Q. How are computational models integrated into the design of selective pyrrolopyridine derivatives?
- Molecular dynamics simulations predict binding stability with GluN2B’s ATD domain .
- QSAR models correlate substituent electronic properties (Hammett constants) with antitumor activity .
- Docking studies prioritize halogenated derivatives for kinase inhibition (e.g., Abl T315I mutant resistance) .
Q. What strategies improve the synthetic yield of complex pyrrolo[3,2-b]pyridine analogs?
- Microwave-assisted synthesis accelerates cyclization steps (e.g., 120°C for hexamine-mediated reactions) .
- Protecting groups : tert-Butoxycarbonyl (Boc) in spirocyclic derivatives prevents side reactions during functionalization .
- Regioselective lithiation enables precise halogenation at position 7 .
Methodological Tables
Q. Table 1. Common Synthetic Routes for Pyrrolo[3,2-b]pyridine Derivatives
Q. Table 2. Biological Activities and Associated Targets
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
